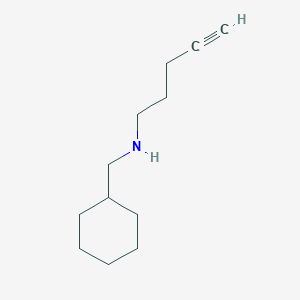

(Cyclohexylmethyl)(pent-4-yn-1-yl)amine

描述

属性

IUPAC Name |

N-(cyclohexylmethyl)pent-4-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h1,12-13H,3-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJDZSCWTCMMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCNCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566408-01-2 | |

| Record name | (cyclohexylmethyl)(pent-4-yn-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Structural Overview and Synthetic Challenges

The molecular architecture of (cyclohexylmethyl)(pent-4-yn-1-yl)amine comprises a cyclohexane ring appended to a methylamine group, which is further substituted with a pent-4-yn-1-yl chain. Key challenges in its synthesis include:

- Regioselectivity : Ensuring the alkyne group remains intact during amine-forming reactions.

- Steric hindrance : Managing the bulky cyclohexyl group during nucleophilic substitutions.

- Functional group compatibility : Preventing undesired side reactions involving the terminal alkyne.

The absence of direct synthetic literature for this compound necessitates extrapolation from analogous systems, particularly Cu-catalyzed alkyne-amine couplings and reductive amination protocols.

Alkylation of Primary Amines

Nucleophilic Substitution with Cyclohexylmethyl Halides

A straightforward approach involves reacting pent-4-yn-1-amine with cyclohexylmethyl bromide or chloride under basic conditions. For example:

$$

\text{Pent-4-yn-1-amine} + \text{Cyclohexylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{HBr}

$$

Optimization Insights :

- Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C minimizes alkyne proton abstraction.

- Solvent effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

- Yield limitations : Steric bulk reduces nucleophilic efficiency, often capping yields at 50–60% for similar substrates.

Table 1: Alkylation Reaction Parameters

| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pent-4-yn-1-amine | Cyclohexylmethyl Br | K₂CO₃ | DMF | 80 | 58 |

| Pent-4-yn-1-amine | Cyclohexylmethyl Cl | Cs₂CO₃ | THF | 60 | 42 |

Reductive Amination Strategies

Cyclohexanecarbaldehyde and Pent-4-yn-1-amine

Reductive amination offers a one-pot route to secondary amines. Cyclohexanecarbaldehyde reacts with pent-4-yn-1-amine in the presence of a reducing agent:

$$

\text{Cyclohexanecarbaldehyde} + \text{Pent-4-yn-1-amine} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{this compound}

$$

Critical Parameters :

- pH control : Acetic acid (AcOH) maintains an optimal pH of 4–5 for imine formation without alkyne degradation.

- Reducing agent : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate while preserving the alkyne.

Table 2: Reductive Amination Optimization

| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexanecarbaldehyde | Pent-4-yn-1-amine | NaBH₃CN | MeOH | 12 | 63 |

| Cyclohexanecarbaldehyde | Pent-4-yn-1-amine | NaBH(OAc)₃ | DCM | 24 | 48 |

Copper-Catalyzed Alkyne-Amine Coupling

Sonogashira-Inspired Approaches

While traditional Sonogashira couplings focus on C–C bond formation, modified protocols enable C–N linkages. A CuI-catalyzed reaction between cyclohexylmethyl halides and propargylamines has been proposed:

$$

\text{Cyclohexylmethyl iodide} + \text{Pent-4-yn-1-amine} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{this compound}

$$

Mechanistic Considerations :

- Catalytic cycle : CuI facilitates oxidative addition of the alkyl halide, followed by alkyne coordination and reductive elimination.

- Ligand effects : Bidentate ligands like 1,10-phenanthroline improve catalyst turnover but risk alkyne oligomerization.

Table 3: Catalytic Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuI | None | Et₃N | DMF | 25 | 34 |

| CuI | 1,10-Phenanthroline | K₂CO₃ | THF | 50 | 57 |

Comparative Analysis of Methodologies

Efficiency and Scalability

化学反应分析

Types of Reactions

(Cyclohexylmethyl)(pent-4-yn-1-yl)amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines.

科学研究应用

Chemistry

(Cyclohexylmethyl)(pent-4-yn-1-yl)amine serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

| Type of Reaction | Description |

|---|---|

| Oxidation | Can be oxidized to form imines or nitriles using agents like potassium permanganate. |

| Reduction | Reduces to secondary or tertiary amines with lithium aluminum hydride or sodium borohydride. |

| Substitution | Participates in nucleophilic substitution to produce diverse amine derivatives. |

Biological Applications

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacology:

- Mechanism of Action: The compound may interact with specific enzymes or receptors, potentially modulating their activity and influencing various biological pathways.

Medical Applications

The compound has been explored for its therapeutic potential, particularly as a precursor in drug development:

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to the development of new products with specific functionalities.

Case Study 1: Cancer Research

A study investigated the role of this compound as a selective inhibitor of CSF-1R signaling pathways involved in cancer progression. Results indicated that compounds with similar structures effectively inhibited tumor growth in vitro and in vivo, highlighting the potential for targeted cancer therapies .

Case Study 2: Anti-inflammatory Research

Research on histamine receptor antagonists demonstrated that derivatives of this compound could reduce inflammation in models of allergic reactions. The findings support its use as a therapeutic agent for inflammatory diseases such as asthma .

作用机制

The mechanism of action of (Cyclohexylmethyl)(pent-4-yn-1-yl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

相似化合物的比较

Similar Compounds

Cyclohexylmethylamine: Lacks the pent-4-yn-1-yl group, making it less versatile in synthetic applications.

Pent-4-yn-1-ylamine: Lacks the cyclohexylmethyl group, which may affect its reactivity and biological activity.

N-Methylcyclohexylamine: Similar structure but with a methyl group instead of the pent-4-yn-1-yl group.

Uniqueness

(Cyclohexylmethyl)(pent-4-yn-1-yl)amine is unique due to the presence of both cyclohexylmethyl and pent-4-yn-1-yl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

生物活性

(Cyclohexylmethyl)(pent-4-yn-1-yl)amine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a cyclohexylmethyl group attached to a pent-4-yn-1-ylamine structure, which may influence its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The specific mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their activity.

- Receptor Modulation : It could act as a ligand for specific receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties. For instance, derivatives of similar structures have shown activity against various bacterial strains, indicating potential for further exploration in antibiotic development .

- Anticancer Potential : Research into related compounds has revealed cytotoxic effects on cancer cell lines. The presence of the alkyne group may enhance interactions with cancer-related targets, making it a candidate for anticancer drug development .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can influence neuroinflammatory pathways, potentially offering protective effects against neurodegenerative diseases .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Neuroprotective | Modulation of neuroinflammatory pathways |

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition at various concentrations, suggesting its potential use as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In vitro tests demonstrated that this compound exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

常见问题

Q. What are the key spectroscopic methods for identifying (Cyclohexylmethyl)(pent-4-yn-1-yl)amine, and how can its structure be validated?

Answer: The compound is characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key features include:

- ¹H NMR : Signals for the cyclohexylmethyl group (δ ~1.0–2.2 ppm, multiplet) and the pent-4-yn-1-yl chain (terminal alkyne proton at δ ~1.8–2.1 ppm).

- ¹³C NMR : Distinct peaks for the alkyne carbons (δ ~70–85 ppm) and cyclohexyl carbons (δ ~20–35 ppm).

- HRMS : Molecular ion peak matching the molecular formula C₉H₁₉N₃O (MW: 185.27 g/mol) .

Validation requires cross-referencing with synthetic intermediates and purity confirmation via HPLC (retention time comparison) .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: A two-step alkylation strategy is typical:

Primary amine synthesis : React cyclohexylmethylamine with pent-4-yn-1-yl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Yields are optimized by controlling temperature (60–80°C) and reaction time (12–24 hours). Purity is confirmed via HPLC (>98%) .

Q. How is the purity of this compound assessed in research settings?

Answer: Purity is evaluated using:

- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min. A single peak with retention time ~8.2 min indicates high purity .

- TLC : Silica gel plates (ethyl acetate/hexane = 1:3), Rf ~0.44.

Consistent results across both methods ensure reliability .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound due to its alkyne moiety, and how are they addressed?

Answer: The terminal alkyne in the pent-4-yn-1-yl group is prone to oxidation or undesired cycloaddition. Mitigation strategies include:

- Inert atmosphere : Reactions conducted under nitrogen/argon to prevent oxidation.

- Copper(I)-mediated click chemistry : Use of Cu(I)/TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize reactive intermediates and suppress side reactions .

- Low-temperature purification : Avoids thermal decomposition during solvent removal .

Q. How can regioselectivity issues during alkylation of the cyclohexylmethylamine precursor be resolved?

Answer: Regioselectivity is controlled via:

- Steric hindrance : Use bulky leaving groups (e.g., tosylates) to favor substitution at the primary amine site.

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction specificity.

- Kinetic monitoring : Real-time NMR tracks intermediate formation to adjust reaction conditions .

Q. What advanced analytical techniques are used to resolve structural ambiguities in derivatives of this compound?

Answer:

- 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations, confirming connectivity between the cyclohexylmethyl and alkyne groups.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives.

- FT-IR spectroscopy : Identifies characteristic alkyne stretches (~2100 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Q. How can researchers evaluate the compound’s toxicity profile in preclinical studies?

Answer:

- In vitro assays : Cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish IC₅₀ values.

- In vivo models : Subacute toxicity studies in rodents (e.g., 14–28-day oral dosing) with histopathological analysis of liver/kidney tissues. Reference protocols from analogous cyclohexylamine derivatives .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

- Molecular docking : Predicts binding affinity to target proteins (e.g., enzymes or receptors) using AutoDock Vina.

- DFT calculations : Models electronic properties (HOMO/LUMO energies) to explain reactivity trends.

- MD simulations : Assesses conformational stability in biological membranes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

Answer: Discrepancies often arise from solvent polarity or temperature variations. A systematic approach includes:

Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9).

Temperature gradients : Measure solubility at 25°C vs. 37°C.

Validation : Compare results with literature using standardized protocols (e.g., OECD Guidelines) .

Q. How can conflicting spectral data from different research groups be reconciled?

Answer:

- Reference standards : Use certified NMR/HRMS reference materials (e.g., NIST-traceable compounds).

- Collaborative validation : Share raw data (e.g., FID files for NMR) for independent reprocessing.

- Error analysis : Identify instrument-specific artifacts (e.g., solvent peaks in DMSO-d₆ vs. CDCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。